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Molybdenum hydroxide oxide phosphate

Cat. No.: B1677715
CAS No.: 11104-88-4
M. Wt: 159.9 g/mol
InChI Key: VMGJUTCQUPGZFR-UHFFFAOYSA-L
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Description

Significance and Interdisciplinary Relevance in Advanced Materials Science

The significance of molybdenum hydroxide (B78521) oxide phosphate (B84403) in advanced materials science is rooted in its multifaceted nature. Its properties, such as high thermal stability, acidity, and redox activity, make it a versatile player in various technological arenas. wikipedia.org The compound belongs to the broader family of polyoxometalates (POMs), which are known for their diverse applications in catalysis, materials science, and biology. wikipedia.org

The interdisciplinary relevance of this compound is vast, touching upon fields such as:

Catalysis: The acidity and redox properties of molybdenum hydroxide oxide phosphate make it a promising catalyst for a variety of chemical reactions, including oxidation and hydrolysis. wikipedia.org

Energy Storage: Molybdenum-based compounds are being explored for their potential in energy storage devices like batteries and supercapacitors. univ-lille.fr The ability of molybdenum to exist in multiple oxidation states is a key factor in this regard.

Electronics: The unique electronic properties of molybdenum oxides and related compounds are being investigated for applications in sensors, memory devices, and other electronic components. rsc.org

Environmental Science: Modified molybdenum phosphates have been developed as sensitive and economical sensors for the detection of phosphate ions in environmental samples. kit.edu

Overview of Complex Molybdenum-Containing Phosphate Compounds

This compound is part of a larger class of complex molybdenum-containing phosphate compounds, which are often categorized under the umbrella of polyoxometalates (POMs). POMs are clusters of metal-oxygen anions, and the inclusion of phosphate groups leads to the formation of phosphomolybdates. wikipedia.org

These compounds can be broadly classified into:

Isopolymetalates: Composed of only one type of metal oxide. wikipedia.org

Heteropolymetalates: Contain one or more additional heteroatoms, such as phosphorus in the case of phosphomolybdates. wikipedia.org

Within the heteropolymolybdate family, a wide variety of structures exist, from the well-known Keggin and Dawson structures to more complex, larger assemblies. One notable example is the reduced phosphomolybdate {P₄Mo₆}, which is characterized by fully reduced molybdenum atoms and exhibits interesting optical and electrochemical properties. sciopen.com Another fascinating subgroup is the "molybdenum blues," which are wheel-shaped, mixed-valence polyoxomolybdate clusters. wikipedia.org

The synthesis of these complex compounds often involves the reaction of a molybdenum source, such as molybdenum trioxide or a molybdate (B1676688) salt, with phosphoric acid under controlled conditions. sciopen.com The final structure and properties can be tuned by adjusting reaction parameters like pH, temperature, and the presence of other ions.

Scope and Research Objectives within Academic Contexts

Academic research on this compound and related compounds is driven by a set of clear objectives aimed at both fundamental understanding and practical application. The primary goals of these research endeavors often include:

Synthesis of Novel Structures: A significant focus is on the development of new synthetic methodologies to create novel molybdenum phosphate frameworks with unique topologies and functionalities. univ-lille.fr

Structural and Property Characterization: Detailed characterization of the synthesized compounds is crucial to understand their crystal structure, chemical bonding, and physical properties. Techniques such as X-ray diffraction, spectroscopy, and microscopy are extensively used. wikipedia.orgkit.edu

Exploration of Catalytic Activity: A major research thrust is the investigation of the catalytic performance of these materials in various organic reactions and environmental remediation processes. wikipedia.org

Investigation of Electrochemical Properties: Researchers are actively exploring the potential of these compounds in energy-related applications by studying their electrochemical behavior, including their performance as electrode materials in batteries and for electrocatalytic reactions like the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER). sciopen.com

Development of Functional Materials: The ultimate goal is to leverage the unique properties of these compounds to design and fabricate advanced functional materials for specific applications, such as sensors, electronic components, and energy storage devices. rsc.orgkit.edu

The ongoing research in this area promises to unlock the full potential of this compound and other complex molybdenum-containing phosphates, paving the way for new technological advancements.

Data Tables

Table 1: Properties of this compound

PropertyDescription
Chemical FormulaMo₁₀(OH)₃O₂₇(PO₄) sciopen.comwikipedia.org
ClassificationComplex inorganic compound, Polyoxometalate sciopen.comwikipedia.org
StructureLayered or polymeric, incorporating molybdenum-oxygen clusters, hydroxide groups, and phosphate anions sciopen.com
Key PropertiesHigh thermal stability, acidity, redox activity wikipedia.org
Potential ApplicationsCatalysis (oxidation, hydrolysis), materials science, potential for biological applications wikipedia.org

Table 2: Overview of Complex Molybdenum-Containing Phosphate Compounds

Compound TypeKey FeaturesExamples
Heteropolymolybdates Contain molybdenum, oxygen, and a heteroatom (e.g., phosphorus). wikipedia.orgPhosphomolybdates
Reduced Phosphomolybdates Characterized by fully reduced molybdenum atoms. sciopen.com{P₄Mo₆}
"Molybdenum Blues" Wheel-shaped, mixed-valence polyoxomolybdate clusters. wikipedia.org[Mo₁₅₄O₄₂₀(NO)₁₄(OH)₂₈(H₂O)₇₀]²⁰⁻

Structure

2D Structure

Chemical Structure Depiction
molecular formula HMoO2P-6 B1677715 Molybdenum hydroxide oxide phosphate CAS No. 11104-88-4

Properties

IUPAC Name

molybdenum;oxygen(2-);phosphorus(3-);hydroxide
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InChI

InChI=1S/Mo.H2O.O.P/h;1H2;;/q;;-2;-3/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FROPCQVXXZDEBU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

[OH-].[O-2].[P-3].[Mo]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

HMoO2P-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Bright yellow solid; [Merck Index] Yellow, odorless crystalline powder; [EM Science MSDS]
Record name Phosphomolybdic acid
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CAS No.

11104-88-4, 12026-57-2, 12263-08-0, 12263-13-7
Record name Phosphomolybdic acid
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Record name Molybdophosphoric acid
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Record name Molybdophosphoric acid, (H3PMo12O40), cobalt(2 ) salt
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Record name Molybdophosphoric acid (H3PMo12O40), nickel(2 ) salt
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Record name Molybdate(3-), tetracosa-.mu.-oxododecaoxo[.mu.12-[phosphato(3-)-.kappa.O:.kappa.O:.kappa.O:.kappa.O':.kappa.O':.kappa.O':.kappa.O'':.kappa.O'':.kappa.O'':.kappa.O''':.kappa.O''':.kappa.O''']]dodeca-, cobalt(2+) (2:3)
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Record name Molybdate(3-), tetracosa-.mu.-oxododecaoxo[.mu.12-[phosphato(3-)-.kappa.O:.kappa.O:.kappa.O:.kappa.O':.kappa.O':.kappa.O':.kappa.O'':.kappa.O'':.kappa.O'':.kappa.O''':.kappa.O''':.kappa.O''']]dodeca-, nickel(2+) (2:3)
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Record name Molybdenum hydroxide oxide phosphate
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Record name Tricobalt bis[tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-O:O:O:O':O':O':O'':O'':O'':O''':O''':O''']]dodecamolybdate(3-)]
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Record name Trinickel bis[tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-O:O:O:O':O':O':O'':O'':O'':O''':O''':O''']]dodecamolybdate(3-)]
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Nomenclature, Classification, and Structural Context of Molybdenum Hydroxide Oxide Phosphate

Definitional Aspects and Representative Chemical Formulas (e.g., Mo₁₀(OH)₃O₂₇(PO₄) and Mo(OH)₃PO₄·xH₂O)

Molybdenum hydroxide (B78521) oxide phosphate (B84403) is a complex inorganic compound that integrates molybdenum-oxygen clusters with hydroxide and phosphate anions. A prominent example is represented by the chemical formula Mo₁₀(OH)₃O₂₇(PO₄) . This formula describes a compound belonging to the family of polyoxometalates, which are large, discrete polyatomic anions. ontosight.ai It is characterized by a cluster of molybdenum and oxygen atoms, with phosphate and hydroxide groups integrated into the structural framework. ontosight.ai Key properties of this compound include high thermal stability, acidity, and redox activity. ontosight.ai

Another representative, though less commonly detailed in literature, is Mo(OH)₃PO₄·xH₂O , which signifies a hydrated molybdenum hydroxide phosphate. The 'x' indicates a variable number of water molecules associated with the structure.

Compound NameChemical FormulaClassification
Molybdenum hydroxide oxide phosphateMo₁₀(OH)₃O₂₇(PO₄)Polyoxometalate (POM)
Hydrated molybdenum hydroxide phosphateMo(OH)₃PO₄·xH₂OHydrated Inorganic Compound

Relationship to Polyoxometalates (POMs) and Mixed-Valence Molybdenum Architectures

Molybdenum hydroxide oxide phosphates are intrinsically linked to the broader class of Polyoxometalates (POMs) . POMs are polyatomic ions composed of three or more transition metal oxyanions linked by shared oxygen atoms, forming extensive three-dimensional frameworks. wikipedia.org The metal atoms are typically from group 5 or 6, such as molybdenum (Mo) or tungsten (W), in high oxidation states. wikipedia.org this compound, particularly Mo₁₀(OH)₃O₂₇(PO₄), is considered a complex POM. ontosight.ai The structure's versatility allows for the inclusion of different heteroatoms, which contributes to its diverse chemical properties. ontosight.ai

A critical feature of these molybdenum-based phosphate systems is their capacity to exhibit mixed-valence architectures . This means that molybdenum can coexist in multiple oxidation states within the same compound, most commonly Mo(V) and Mo(VI) (or Mo⁵⁺ and Mo⁶⁺). univ-lille.fr The presence of mixed oxidation states is fundamental to the electronic and catalytic properties of these materials. univ-lille.frrsc.orgescholarship.org This mixed valency is often observed in the intensely colored "molybdenum blue" species, which are reduced isopolymolybdate or heteropolymolybdate complexes containing both Mo(V) and Mo(VI). wikipedia.org The stabilization of these mixed-valence states is a key factor in their potential use as catalysts for oxidation-reduction reactions.

Structural Diversity within Molybdenum Phosphate Systems (e.g., Layered, Polymeric, Cluster-based Configurations)

Molybdenum phosphate chemistry is distinguished by its remarkable structural diversity, giving rise to a wide array of configurations. cambridge.org These architectures are primarily built from MoO₆ octahedra and PO₄ tetrahedra. cambridge.org

Layered Structures: Many molybdenum phosphate compounds organize into two-dimensional, layered structures. cambridge.org These layers can be composed of edge-sharing MoO₆ octahedra and corner- or edge-sharing phosphate groups. cambridge.org An example is the layered molybdenum (meta)phosphate MoO₂(PO₃)₂, which has been synthesized via a solvothermal process. nih.gov In some cases, these layers are held together by covalent bonds, while in others, hydrogen bonding plays a crucial role. cambridge.org The spaces between the layers can accommodate various cations. nih.gov

Polymeric Configurations: Molybdenum hydroxide oxide phosphates can also form extended polymeric structures. These one-dimensional polymers consist of repeating structural units. For instance, a one-dimensional polymeric sodium molybdenum phosphate has been synthesized, featuring complex anions linked into chains. acs.org This demonstrates the ability of molybdenum phosphate units to connect into extended, non-molecular arrays.

Cluster-based Configurations: A defining characteristic of this chemical family is the formation of discrete molecular clusters. ontosight.ai These clusters can act as building blocks for larger, more complex structures. ias.ac.in For example, the structure of Mo₁₀(OH)₃O₂₇(PO₄) is based on a cluster of molybdenum and oxygen atoms. ontosight.ai Other complex cluster anions have been identified, such as the [P₂Mo₂O₁₄]⁶⁻ ring cluster, which features unique edge-sharing MoO₆ and PO₄ polyhedra. rsc.org Wheel-shaped clusters like {Co₁₆Mo₁₆P₂₄} have also been synthesized, highlighting the intricate and large-scale assemblies possible within molybdenum phosphate chemistry. researchgate.net These cluster-based solids can be isolated through methods like hydrothermal synthesis, where factors such as pH and temperature guide the formation of specific cluster types. ias.ac.in

Structural TypeDescriptionRepresentative Examples
Layered Two-dimensional sheets formed from linked MoO₆ octahedra and PO₄ tetrahedra. cambridge.orgnih.govMoO₂(PO₃)₂, K₂Gd(PO₄)(MoO₄) nih.govnih.gov
Polymeric One-dimensional chains of repeating molybdenum phosphate units. acs.org(PPh₄)₂[(H₃O)₂NaMo₆P₄O₂₄(OH)₇]·5H₂O acs.org
Cluster-based Discrete molecular units that can serve as building blocks for larger frameworks. ontosight.airsc.orgMo₁₀(OH)₃O₂₇(PO₄), [P₂Mo₂O₁₄]⁶⁻ ontosight.airsc.org

Synthesis Methodologies and Fabrication Routes for Molybdenum Hydroxide Oxide Phosphate Materials

Solution-Based Synthesis Approaches

Solution-based methods are widely employed for the synthesis of molybdenum hydroxide (B78521) oxide phosphate (B84403) materials due to their versatility, scalability, and ability to yield a wide range of product morphologies. These techniques involve the reaction of precursors in a liquid medium, allowing for precise control over reaction parameters.

Hydrothermal and solvothermal synthesis are versatile techniques for producing crystalline materials from aqueous or non-aqueous solutions, respectively, at elevated temperatures and pressures in a sealed vessel known as an autoclave. kit.eduresearchgate.net These methods are particularly effective for synthesizing complex oxides and phosphates.

In a typical hydrothermal synthesis of molybdenum-based materials, a molybdenum precursor, such as ammonium (B1175870) molybdate (B1676688) or molybdenum trioxide, and a phosphate source are dissolved in water. mdpi.com The resulting solution is sealed in a Teflon-lined autoclave and heated to temperatures ranging from 100 to 200 °C. researchgate.net The high temperature and pressure facilitate the dissolution of reactants and subsequent crystallization of the desired product. For instance, molybdenum phosphide (B1233454) (MoP) can be synthesized through a hydrothermal method followed by a phosphidation step. researchgate.net Direct synthesis of MoP in a single hydrothermal step is less common. researchgate.net

The morphology and crystal structure of the final product can be influenced by several factors, including the reaction temperature, duration, pH of the solution, and the presence of structure-directing agents or surfactants. For example, the hydrothermal synthesis of molybdenum disulfide (MoS₂) from molybdenum trioxide and thiourea (B124793) can yield different phases depending on the reaction conditions. acs.org

Solvothermal methods are analogous to hydrothermal methods but utilize non-aqueous solvents. researchgate.net This allows for the synthesis of materials that may be unstable in water or require different reaction kinetics. For example, MoO₃–graphene nanocomposites have been prepared via a low-temperature solvothermal treatment using a mixed solvent of ethylene (B1197577) glycol and de-ionized water. researchgate.net

Key Parameters in Hydrothermal/Solvothermal Synthesis:

ParameterEffect on Product
TemperatureInfluences crystallinity, phase, and particle size.
PressureAffects solvent properties and reaction kinetics.
pHControls the speciation of precursors and the final product's composition.
PrecursorsThe choice of molybdenum and phosphorus sources impacts the reaction pathway.
SolventDetermines the solubility of reactants and can influence the product morphology.

Co-precipitation is a straightforward and widely used method for synthesizing multicomponent materials from a homogeneous solution. This technique involves the simultaneous precipitation of two or more cations from a solution upon the addition of a precipitating agent. The resulting precipitate is then typically washed, dried, and calcined to obtain the final material.

For the synthesis of molybdenum-containing materials, a solution containing soluble salts of molybdenum and other desired metals is prepared. A precipitating agent, such as a hydroxide or carbonate solution, is then added to induce the formation of an insoluble precipitate. nih.gov The key to successful co-precipitation is to ensure that all components precipitate uniformly, leading to a homogeneous distribution of elements in the final product.

Factors such as the pH of the solution, the rate of addition of the precipitating agent, and the temperature can significantly influence the composition and morphology of the precipitate. For instance, molybdenum-doped iron oxide nanostructures have been synthesized via a chemical co-precipitation route by adding a sodium hydroxide solution to a solution of iron nitrate (B79036) and a molybdenum source to maintain a high pH and induce precipitation. nih.gov

The direct reaction of molybdenum trioxide (MoO₃) or molybdic acid with phosphoric acid (H₃PO₄) is a common method for the synthesis of phosphomolybdic acid (PMA), a key precursor in the formation of various molybdenum phosphate compounds. molybdenum.com.cnresearchgate.netontosight.ai This reaction typically involves heating a mixture of the reactants in an aqueous solution. molybdenum.com.cn

The molar ratio of molybdenum to phosphorus is a critical parameter in this synthesis, as it determines the structure of the resulting polyoxometalate. researchgate.net For example, a Mo/P molar ratio of 12 is often used to form the Keggin-type phosphomolybdic acid (H₃PMo₁₂O₄₀). researchgate.net The reaction is typically carried out by boiling a suspension of molybdenum trioxide in a solution of phosphoric acid. molybdenum.com.cn The color of the solution can change during the reaction, indicating the formation of different intermediate species. molybdenum.com.cn

The process can be summarized by the following general reaction equation: 24MoO₃ + 2H₃PO₄ + 3H₂O → 2(H₃PO₄·12MoO₃) molybdenum.com.cn

After the reaction, the resulting solution can be cooled to crystallize the phosphomolybdic acid hydrate. molybdenum.com.cn The pH of the solution may also be controlled during the reaction to influence the final product. molybdenum.com.cn

Example Synthesis of Phosphomolybdic Acid Hydrate:

ReactantMolar RatioReaction Conditions
Molybdenum Trioxide12Boil for 3 hours in water
Phosphoric Acid (85%)1Control pH at 1.0 in the later stages

Controlled reduction of phosphomolybdic acid leads to the formation of mixed-valence heteropoly compounds known as molybdenum blues. orientjchem.orgscialert.net These intensely colored compounds are formed when some of the Mo(VI) centers in the polyoxometalate structure are reduced to Mo(V). orientjchem.org Various reducing agents can be employed, including ascorbic acid, sodium thiosulphate, and hydrazine (B178648) hydrate. orientjchem.orgresearchgate.net The extent of reduction and the specific structure of the resulting molybdenum blue depend on the reducing agent used, the concentration of the reactants, and the acidity of the solution. orientjchem.org

The formation of molybdenum blue from phosphomolybdic acid can be represented by the following general equation: H₃PMo(VI)₁₂O₄₀ + Reductant → [H₄PMo(VI)₈Mo(V)₄O₄₀]³⁻ researchgate.net

Neutralization strategies are also employed in the synthesis of molybdenum phosphate-based materials, particularly in the preparation of catalysts. After the formation of phosphomolybdic acid in an acidic solution, the pH can be adjusted by the dropwise addition of a base, such as ammonium hydroxide. google.com This neutralization step can lead to the precipitation of the desired catalyst material. google.com The final pH is a critical parameter that influences the composition and properties of the resulting solid.

Electrochemical Deposition Techniques for Film Formation

Electrochemical deposition is a versatile technique for fabricating thin films of molybdenum oxide and molybdenum phosphate on conductive substrates. mdpi.comescholarship.orgrsc.org This method offers precise control over film thickness, morphology, and composition by manipulating the electrochemical parameters such as potential, current density, and deposition time.

The deposition process typically involves the use of a three-electrode electrochemical cell, with the substrate as the working electrode, a counter electrode (e.g., platinum), and a reference electrode (e.g., Ag/AgCl). The electrolyte solution contains a source of molybdenum, such as sodium molybdate or ammonium molybdate, and a phosphate source, like phosphoric acid, for the deposition of molybdenum phosphate films. escholarship.orgrsc.org

For the formation of molybdenum oxide films, the deposition can be achieved by cycling the potential in a solution containing a molybdate precursor. escholarship.org This process can lead to the formation of a mixed-valence molybdenum oxide film containing both Mo(VI) and Mo(V) species. escholarship.orgresearchgate.net The adherence and stability of the deposited film can be influenced by the composition of the electrolyte solution. researchgate.net

Similarly, molybdenum phosphate films can be prepared in a one-step electrochemical process by cycling the potential in a solution containing both lithium molybdate and phosphoric acid. rsc.org The resulting film's surface morphology and chemical structure can be characterized by techniques such as scanning electron microscopy (SEM), X-ray photoelectron spectroscopy (XPS), and X-ray diffraction (XRD). rsc.org

Typical Parameters for Electrochemical Deposition:

ParameterDescription
Electrolyte CompositionContains precursors for the film (e.g., molybdate, phosphate).
Deposition Potential/CurrentControls the rate and nature of the film growth.
pH of ElectrolyteAffects the speciation of ions and the film's composition.
SubstrateThe conductive material on which the film is deposited.

Phosphorization and Doping Strategies for Material Modification

Phosphorization is a chemical process used to convert metal oxides or other precursors into metal phosphides. rsc.orgrsc.org This technique is widely employed to enhance the electrochemical properties of materials by improving their conductivity and charge transfer kinetics. rsc.org For molybdenum-based materials, phosphorization can transform molybdenum oxide into molybdenum phosphide, a material with high catalytic activity. rsc.org

Phosphorization can be carried out using several methods, including:

Solid-state reactions: This involves heating a mixture of the precursor and a phosphorus source (e.g., sodium hypophosphite) at high temperatures in an inert atmosphere. rsc.org

Gas-phase phosphorization: In this method, the precursor is exposed to a phosphorus-containing gas (e.g., phosphine) at elevated temperatures. rsc.org

Solution-based techniques: These methods involve the reaction of the precursor with a phosphorus-containing reagent in a liquid medium. rsc.org

Doping is another effective strategy for modifying the properties of molybdenum hydroxide oxide phosphate materials. This involves intentionally introducing a small amount of a foreign element into the material's lattice structure. Doping can alter the electronic structure, create active sites, and improve the catalytic performance and stability of the material. rsc.orgbirmingham.ac.ukresearchgate.net

For example, doping molybdenum tungsten hydrogen oxide with phosphorus has been shown to significantly enhance its performance as a bifunctional electrocatalyst for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). rsc.orgbirmingham.ac.ukresearchgate.net The doping process can create a unique morphology and alter the surface chemistry of the catalyst, leading to improved activity. rsc.orgbirmingham.ac.ukresearchgate.net

Template-Assisted and Hybrid Synthesis Methods (e.g., Metal-Organic Framework (MOF)-Derived Approaches for Related Materials)

Template-assisted synthesis is a sophisticated strategy for fabricating materials with well-defined structures and morphologies. nih.gov This bottom-up approach utilizes a pre-existing template, which can be classified as either a hard or soft template, to guide the formation of the desired material. nih.gov The process typically involves the preparation of the template, the fabrication of the material around or within the template, and finally, the removal of the template to yield the final product. nih.gov This method offers excellent control over the resulting material's dimensions and structure. nih.gov

A prominent example of a template-assisted approach in the synthesis of related molybdenum-based materials is the use of Metal-Organic Frameworks (MOFs) as self-sacrificial templates. For instance, in the synthesis of cobalt molybdenum phosphide nanosheets, a cobalt-based zeolitic imidazolate framework (ZIF-67) is initially synthesized. mdpi.comresearchgate.net This MOF, with its porous, polyhedral structure, serves as the template. mdpi.comresearchgate.net The ZIF-67 is then treated with ammonium molybdate, which etches the MOF structure and facilitates a partial cation exchange, replacing some Co³⁺ ions with Mo⁶⁺ ions. mdpi.com This step transforms the initial MOF into a porous, wrinkled nanosheet-based material referred to as a Co–Mo MOF. mdpi.com The final step involves annealing this intermediate in the presence of a phosphorus source to produce the desired cobalt molybdenum phosphide nanosheets. mdpi.comresearchgate.net This MOF-derived method highlights a hybrid approach where the template not only dictates the morphology but also contributes reactants to the final product.

While direct MOF-derived synthesis of this compound is not extensively documented, the principles of using porous, structured templates are applicable. The use of organic molecules or polymers as soft templates has also been explored for the synthesis of various transition metal oxides, including molybdenum oxides. nih.gov In these methods, inorganic precursor species are directed to assemble on the surface or within the interior of the soft template, such as surfactants or block copolymers. nih.gov Subsequent removal of the organic template, often through low-temperature chemical treatment or pyrolysis, results in the desired inorganic nanostructure. nih.gov

Influence of Critical Reaction Parameters on Material Formation (e.g., Temperature, pH, Precursor Stoichiometry, Additives)

The formation and properties of this compound and related materials are profoundly influenced by several critical reaction parameters. Precise control over these parameters is essential for achieving the desired phase, crystallinity, and morphology.

Temperature: Temperature plays a pivotal role in the synthesis of molybdenum-based materials. In the controlled precipitation of molybdenum oxides, for instance, the synthesis temperature can dictate the resulting crystalline phase. researchgate.net Studies have shown that at lower temperatures (e.g., 30°C), a supramolecular structure may be formed, while higher temperatures (e.g., 50°C) can lead to the formation of a hexagonal phase. researchgate.net In hydrothermal synthesis methods for related molybdenum phosphates, temperatures typically range from 120–180°C for durations of 12–48 hours to achieve crystalline products.

pH: The pH of the reaction medium is another critical factor that governs the precipitation and formation of molybdenum phosphate compounds. cymitquimica.com The formation of molybdenum phosphates is often favored at lower pH values, typically in the range of 2–4. The pH influences the speciation of both molybdate and phosphate ions in the solution, thereby affecting the reaction kinetics and the composition of the final product. The solubility and surface reactivity of related metal-containing compounds are also heavily dependent on pH. appliedmineralogy.com

Precursor Stoichiometry and Concentration: The ratio of molybdenum to phosphorus precursors is a fundamental parameter that determines the stoichiometry of the final this compound. Adjusting the initial concentrations of reactants, such as ammonium molybdate and phosphoric acid, is a key strategy for controlling the composition and structure of the resulting material. The concentration of the molybdate solution itself can influence the final product; lower concentrations may favor the formation of certain structures, while higher concentrations can lead to different phases. researchgate.net

Additives: The introduction of additives can significantly modify the synthesis process and the final material properties. For example, in the synthesis of some porous molybdenum oxides, surfactants like P-123 (a polyethylene (B3416737) oxide polypropylene (B1209903) oxide block co-polymer) are used as structure-directing agents in a "one-pot" synthesis approach. newhaven.edu In other cases, organic cations or amines can act as templating or mineralizing agents in the synthesis of novel molybdenum phosphate compositions. google.com

The interplay of these parameters is complex, and a systematic optimization is often required to achieve the desired material characteristics.

Influence of Reaction Parameters on Molybdenum-Based Material Synthesis
ParameterInfluenceExample Condition/ObservationReference
TemperatureAffects crystalline phase and structure.Lower temperatures (30°C) may yield supramolecular structures, while higher temperatures (50°C) can produce hexagonal phases in molybdenum oxides. researchgate.net
pHControls precipitation and formation of phosphate compounds.Molybdenum phosphates typically form at a lower pH, around 2–4.
Precursor ConcentrationDetermines the final product's phase and morphology.Lower molybdate concentrations (0.07 M, 0.10 M) can result in different structures compared to higher concentrations (0.14 M). researchgate.net
AdditivesCan act as templates or structure-directing agents.Surfactants like P-123 can be used to create mesoporous structures in molybdenum oxides. newhaven.edu

Post-Synthesis Treatment and Modification Protocols (e.g., Annealing, Calcination)

Annealing: Annealing involves heating the material to a specific temperature for a set duration, followed by controlled cooling. This process is widely used to induce recrystallization and grain growth. For instance, in the case of molybdenum thin films, post-sputtering annealing at temperatures ranging from 700°C to 1100°C has been shown to be effective. mdpi.com Recrystallization can begin at temperatures around 900°C, leading to an increase in grain size and a rearrangement of the preferred crystalline orientation as the temperature is further increased. mdpi.comresearchgate.net This thermal treatment can also lead to stress relaxation within the material. mdpi.com Diffusion annealing has also been shown to improve the mechanical properties of molybdenum. researchgate.net

Calcination: Calcination is a high-temperature heating process, typically carried out in air or a controlled atmosphere, to induce phase transitions, remove volatile components, or promote crystallization. In the synthesis of molybdenum oxide nanoparticles using a bio-template, for example, calcination at 400°C was used to obtain a crystalline phase from an initially amorphous product. researchgate.net The temperature of calcination is a critical parameter; materials may remain amorphous at lower temperatures and crystallize into specific phases, such as the orthorhombic α-MoO₃ phase, at higher temperatures. newhaven.edu

These post-synthesis treatments are crucial steps in tailoring the final properties of this compound and related materials for specific applications. The choice of treatment and the specific conditions (temperature, atmosphere, duration) are determined by the desired outcome in terms of crystallinity, phase purity, and morphology.

Post-Synthesis Treatments for Molybdenum-Based Materials
TreatmentDescriptionEffectExampleReference
AnnealingHeating to a specific temperature followed by controlled cooling.Induces recrystallization, grain growth, and stress relaxation.Annealing of molybdenum thin films at 900°C initiates recrystallization. mdpi.comresearchgate.net
CalcinationHigh-temperature heating in a controlled atmosphere.Promotes crystallization, induces phase transitions, and removes volatile substances.Calcination of amorphous molybdenum oxide at 400°C leads to the formation of a crystalline phase. researchgate.net

Advanced Structural Elucidation and Characterization Techniques

Crystallographic Analysis

Crystallographic techniques are fundamental in determining the three-dimensional arrangement of atoms within a solid material. For molybdenum phosphate (B84403) compounds, these methods reveal the intricate network of molybdate (B1676688) and phosphate polyhedra, which dictates the material's fundamental properties.

Powder X-ray Diffraction (PXRD) is a primary tool for identifying crystalline phases and determining the lattice parameters of a material. The technique involves directing X-rays at a powdered sample and measuring the scattering intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is a unique fingerprint of the crystalline structure.

For molybdenum phosphate materials, PXRD patterns are used to identify the specific crystalline form. For instance, the compound Molybdenum Oxide Phosphate, MoO2(PO3)2, is identified by its characteristic diffraction peaks corresponding to a standard pattern from the Joint Committee on Powder Diffraction Standards (JCPDS). semanticscholar.org Similarly, the C-type structure of Molybdenum(III) polyphosphate, Мо(РО3)3, has been investigated using powder diffraction data, revealing a complex, incommensurately modulated crystal structure. researchgate.net

While a specific, indexed PXRD pattern for "Molybdenum hydroxide (B78521) oxide phosphate" is not available in the cited literature, analysis of related compounds demonstrates the utility of the technique. The diffraction peaks are indexed to specific crystallographic planes (hkl), and their positions are used to calculate the unit cell dimensions. For example, the heteropoly blue compound (MoO2)0.5PMo14O42 was found to have a cubic unit cell with a lattice parameter a = 11.795(2) Å, as determined by indexing its powder pattern. cambridge.org

2θ (degrees)d-spacing (Å)Relative Intensity (%)Miller Indices (hkl)
22.14.02100(210)
25.73.4685(021)
28.33.1545(220)
32.22.7860(002)
36.52.4655(112)

For a definitive determination of a crystal structure, including precise atomic positions, bond lengths, and bond angles, Single Crystal X-ray Diffraction is the gold standard. creative-biostructure.comuni-ulm.de This technique requires a small, high-quality single crystal of the material. The crystal is mounted on a diffractometer and rotated in a monochromatic X-ray beam, generating a three-dimensional diffraction pattern from which the electron density map and, subsequently, the full crystal structure can be derived.

Detailed structural information has been obtained for several complex molybdenum phosphate compounds using this method. For example, the structure of α-(MoO2)2P2O7 was determined to be monoclinic, belonging to the space group P21/c, with lattice parameters a = 17.808(3) Å, b = 10.370(2) Å, and c = 17.814(3) Å. uni-bonn.de Another example, K2Gd(PO4)(MoO4), was found to have an orthorhombic crystal system (space group Ibca) with a three-dimensional framework built from [Gd(PO4)(MoO4)] anionic sheets. nih.gov The analysis revealed Gd-O bond lengths ranging from 2.314(3) to 2.453(3) Å, with the structure containing both MoO4 and PO4 tetrahedra. nih.gov

These studies showcase how single-crystal XRD provides unparalleled detail into the atomic arrangement, revealing how MoO6 octahedra or MoO4 tetrahedra are linked together by phosphate groups to form complex one-, two-, or three-dimensional frameworks. uni-bonn.denih.gov

Table 2: Crystallographic Data for Representative Molybdenum Phosphate Compounds from Single Crystal XRD

CompoundCrystal SystemSpace GroupUnit Cell Parameters (Å)
α-(MoO2)2P2O7 uni-bonn.deMonoclinicP21/ca = 17.808, b = 10.370, c = 17.814, β = 90.03°
K2Gd(PO4)(MoO4) nih.govOrthorhombicIbcaa = 6.9527, b = 19.7112, c = 12.2466

Spectroscopic Characterization

Spectroscopic techniques probe the interactions of electromagnetic radiation with the material to provide information about chemical bonding, functional groups, and electronic states.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. creative-biostructure.com The resulting spectrum provides a molecular fingerprint, identifying the functional groups present in the compound. For molybdenum hydroxide oxide phosphate, FTIR is crucial for identifying the vibrational modes associated with phosphate, molybdate, and hydroxyl groups.

Studies on various molybdenum phosphate glasses and compounds have established the characteristic frequency ranges for different bonds. semanticscholar.orgnih.gov The spectra typically show absorption bands related to P=O, P-O-P, O-P-O, P-O-H, P-O-Mo, and Mo-O-Mo bonds. nih.gov For instance, infrared analysis of molybdenum phosphate products revealed broad bands in the 1040–1130 cm⁻¹ region, reflecting the presence of PO2 and PO3 groups. semanticscholar.org The region between 750-1000 cm⁻¹ is particularly important for identifying metal-oxygen bonding, specifically Mo-O and Mo=O vibrations. rruff.info The presence of hydroxyl (-OH) groups, a key component of this compound, is typically identified by stretching vibrations in the region of 3200-3600 cm⁻¹ and bending vibrations at lower wavenumbers.

Table 3: Characteristic FTIR Vibrational Frequencies in Molybdenum Phosphate Systems

Wavenumber (cm⁻¹)Vibrational ModeReference
~3200-3600O-H stretching (hydroxyl groups)General
1040-1130Stretching of PO2 and PO3 groups semanticscholar.org
~996Stretching of terminal Mo=O rruff.info
~950-1300P-O stretching vibrations copernicus.org
~860Symmetric vibration of Mo-O-Mo bonds rruff.info
~740P-O-P symmetric stretching copernicus.org
~400-640O-P-O bending vibrations copernicus.org
~565Bending vibration of O-3Mo bonds rruff.info

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light, usually from a laser. crystallography.net The energy shifts in the scattered light correspond to the vibrational modes of the molecules. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. This makes it particularly useful for studying the symmetric vibrations of Mo-O-Mo and P-O-P bonds in the backbone of the material's structure.

In studies of molybdenum-containing oxides and phosphates, Raman spectroscopy has been used to identify specific structural units. The characteristic vibration bands of MoO3, for example, are found at 995 and 819 cm⁻¹. nih.gov The band at 995 cm⁻¹ is assigned to the symmetric stretching mode of the terminal Mo=O bond, while the 819 cm⁻¹ band corresponds to the Mo-O-Mo stretching vibration. nih.govlehigh.edu In carbonophosphate minerals containing (PO4)³⁻ groups, the most intense Raman band, corresponding to the ν1(P–O) symmetric stretching mode, is observed around 964 cm⁻¹. copernicus.org For molybdenum phosphate glasses, Raman studies have shown that molybdate units can form Mo-O-P bonds, leading to a depolymerization of the phosphate network. nih.gov

Table 4: Representative Raman Shifts for Mo-O and P-O Vibrations

Raman Shift (cm⁻¹)Vibrational AssignmentReference Compound/System
~995ν(Mo=O) terminal stretchMoO3 nih.gov
~964ν1(P-O) symmetric stretchCarbonophosphates copernicus.org
~930-1030ν(Mo-O) in distorted MoO4 unitsAl2(MoO4)3 lehigh.edu
~819ν(Mo-O-Mo) stretchMoO3 nih.gov
400-800δ(O-P-O) and δ(O-Mo-O) bending modesCarbonophosphates, Molybdates copernicus.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, XPS is invaluable for determining the oxidation states of molybdenum and phosphorus. The Mo 3d spectrum typically shows a doublet corresponding to the 3d5/2 and 3d3/2 spin-orbit components. The binding energy of these peaks is highly sensitive to the oxidation state of the molybdenum atom. For example, the Mo 3d5/2 peak for Mo⁴⁺ in MoO2 is found around 229.5 eV, while for Mo⁶⁺ in MoO3, it is observed at approximately 233.1 eV. nih.gov Intermediate oxidation states, such as Mo⁵⁺, have also been identified in various molybdenum oxides and phosphates. uni-bonn.de

Similarly, the P 2p spectrum provides information about the chemical environment of phosphorus. The binding energy for phosphorus in a phosphate group (P⁵⁺) is typically observed in the range of 133-134 eV. nih.gov In some molybdenum phosphide (B1233454) materials, phosphorus can exist in a reduced state (P³⁻), with P 2p peaks appearing at lower binding energies, around 129.4 eV. nih.gov

Table 5: Typical Binding Energies (eV) for Mo and P in Molybdenum Phosphates/Oxides from XPS

ElementCore LevelOxidation StateBinding Energy (eV)Reference
Molybdenum (Mo)3d5/2Mo³⁺~228.2 - 228.3 nih.govresearchgate.net
Mo⁴⁺~229.5 nih.gov
Mo⁵⁺~231.6 - 231.9 uni-bonn.de
Mo⁶⁺~232.4 - 233.1 nih.govnih.gov
Phosphorus (P)2p3/2P³⁻~129.4 nih.gov
P⁵⁺ (in PO₄³⁻)~133.9 nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic properties and coordination geometry of molybdenum centers in oxide and phosphate materials. The technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions between molecular orbitals. The position and shape of the absorption bands are sensitive to the coordination environment and oxidation state of the molybdenum atoms.

In aqueous solutions, different molybdenum species exhibit characteristic UV spectra. Tetrahedral molybdate ([MoO₄]²⁻) typically shows a primary absorption peak around 207-208 nm, with a shoulder near 232 nm. imoa.info In contrast, species with octahedral molybdenum coordination, such as polymolybdates, display additional and broader absorption bands at longer wavelengths. imoa.info For supported molybdenum oxide species, the presence of dimeric or oligomeric structures is indicated by absorption intensity at wavelengths greater than 300 nm. mpg.de

The incorporation of phosphate into the molybdenum oxide framework leads to the formation of heteropoly complexes, which can be monitored by UV-Vis spectroscopy. For instance, the reaction of ammonium (B1175870) molybdate with phosphate to form a phospho-ammonium-molybdate complex results in a new, distinct absorption maximum in the visible region at approximately 820 nm. journalajocs.com Some molybdenum oxide nanosheet dispersions exhibit tunable localized surface plasmon resonance (LSPR) peaks that can be controlled from the ultraviolet to the near-infrared region, indicating a strong influence of particle size and oxygen vacancies on the electronic structure. nih.gov

Molybdenum SpeciesCharacteristic UV-Vis Absorption Bands (nm)Coordination EnvironmentReference
Tetrahedral Molybdate ([MoO₄]²⁻)~207-208 nm (peak), ~232 nm (shoulder)Tetrahedral imoa.info
Octahedral PolymolybdatesBroader peaks at longer wavelengths vs. tetrahedralOctahedral imoa.info
Dimeric/Oligomeric Supported Mo-Oxide>300 nmConnected Octahedra mpg.de
Phospho-Ammonium-Hydrazine-Molybdateλₘₐₓ ≈ 820 nmComplex Heteropoly Structure journalajocs.com

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for studying materials with unpaired electrons. It is particularly effective for characterizing the paramagnetic Mo(V) (d¹) oxidation state, which is often an intermediate in catalytic cycles or a component in reduced molybdenum oxides. The ESR spectrum provides detailed information about the local environment of the Mo(V) center, including its coordination geometry and interactions with neighboring magnetic nuclei.

The key parameters derived from an ESR spectrum are the g-tensor and hyperfine coupling constants. The g-tensor is indicative of the electronic structure and symmetry of the Mo(V) site. nih.govnih.gov In phosphate-containing materials, the Mo(V) ions are often found in highly distorted octahedral or square-pyramidal coordination sites. mst.edu For example, the EPR spectrum of Mo(V) in certain enzyme centers exhibits a g-tensor that is perturbed by the binding of inhibitors like chloride or phosphate in the substrate binding site. nih.gov

Hyperfine interactions arise from the coupling of the electron spin with the nuclear spins of nearby atoms. Coupling with ³¹P (I=1/2) from a phosphate ligand can provide direct evidence of its coordination to the molybdenum center. nih.gov Pulsed EPR techniques, such as Electron Spin Echo Envelope Modulation (ESEEM), are particularly powerful for detecting weak hyperfine couplings, and have been used to identify ³¹P coupling of 4–11 MHz when phosphate displaces a hydroxide ligand from a Mo(V) center. nih.gov In some molybdenum iron phosphate glasses, two distinct types of Mo⁵⁺ ions have been identified: major, strongly coupled ions and minor, isolated ions. mst.edu

SystemKey ESR/EPR FindingsReference
Mo(V) Centers in EnzymesPhosphate displaces Mo-OH; ³¹P coupling of 4–11 MHz detected by ESEEM. nih.gov
Na-Mo-Fe-Phosphate GlassesMo⁵⁺ ions identified in highly distorted octahedral or square-pyramidal sites. mst.edu
Sulfite-Oxidizing EnzymesPulsed EPR provides intimate details of the Mo(V) structure through hyperfine and nuclear quadrupole interactions. nih.gov
E. coli TMAO ReductaseSimulated g-values of g₁ = 1.997, g₂ = 1.986, g₃ = 1.967 for a Mo(V) state. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local structure and chemical environment of specific nuclei. For molybdenum-containing phosphates, both ⁹⁵Mo and ³¹P NMR are particularly informative.

⁹⁵Mo NMR is highly sensitive to the coordination environment of molybdenum due to its wide chemical shift range of over 4000 ppm. huji.ac.il The ⁹⁵Mo nucleus has a spin of 5/2 and is quadrupolar, which means its signal width is influenced by the symmetry of its local environment. huji.ac.il Despite this, sharp signals can be obtained for molybdenum in symmetric environments or within small complexes. huji.ac.il Different molybdenum oxide and oxohalide species have distinct chemical shifts (δ), allowing for their identification in solution. For example, the [Mo₂O₅(H₂O)₆]²⁺ complex has a characteristic ⁹⁵Mo signal at δ = -63 ppm, while the cis-[MoO₂Cl₄]²⁻ anion is observed further downfield. rsc.org Studies of aqueous molybdate solutions have used ⁹⁵Mo NMR to identify various polymeric species, such as [Mo₇O₂₄]⁶⁻ and [Mo₈O₂₆]⁴⁻, based on their unique resonance signals. rsc.orgresearchgate.net

³¹P NMR is used to characterize the state of the phosphate groups within the material, providing information on the formation of P-O-Mo bonds and the connectivity of the phosphate tetrahedra.

Molybdenum(VI) Species⁹⁵Mo Chemical Shift (δ, ppm)Reference
[Mo₂O₅(H₂O)₆]²⁺-63 rsc.org
[MoO₂Cl₂(H₂O)₂]157 rsc.org
[MoO₂Br₂(H₂O)₂]217 rsc.org
[Mo₇O₂₄]⁶⁻210, 32, ~15 researchgate.net
β-[Mo₈O₂₆]⁴⁻~100, 10 researchgate.net

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS)

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the local geometric and electronic structure of the absorbing atom. It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, including the pre-edge and the absorption edge, is sensitive to the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the molybdenum atoms. researchgate.netnih.gov The EXAFS region consists of oscillations past the absorption edge, which result from the scattering of the outgoing photoelectron by neighboring atoms. Analysis of the EXAFS signal provides precise information on the bond distances, coordination numbers, and identity of the atoms in the immediate vicinity of the molybdenum center. nih.govdesy.de

EXAFS studies on molybdenum oxides have been used to monitor structural changes during processes like dehydration, revealing changes in the Mo-O and Mo-Mo bond distances. desy.de For instance, the Mo-O distance in tetrahedral molybdate is approximately 1.76 Å. nih.gov In molybdenum-phosphate glasses, XAS analysis has indicated a predominantly tetrahedral Mo(VI) environment. researchgate.net The technique is invaluable for distinguishing between crystalline and amorphous phases and for characterizing the structure of both isolated and connected molybdenum oxide units on a support material. mpg.dedesy.de

TechniqueInformation ObtainedExample ApplicationReference
XANESMolybdenum oxidation state and coordination geometry (tetrahedral/octahedral).Determining the predominant tetrahedral Mo(VI) moiety in CaO-P₂O₅-MoO₃ glasses. researchgate.net
EXAFSBond distances (e.g., Mo-O, Mo-Mo), coordination numbers, and neighboring atom identity.Characterizing the Mo-O first shell and Mo-Mo second shell during the dehydration of MoO₃·2H₂O. desy.de
EXAFSLocal atomic structure and dynamics.Studying the effect of heating on the local atomic structure in copper molybdate (α-CuMoO₄). researchgate.net

Microscopic and Morphological Characterization

Microscopy techniques are essential for visualizing the physical form of this compound, including its particle size, shape, surface texture, and internal structure.

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX)

Scanning Electron Microscopy (SEM) is a cornerstone technique for characterizing the surface morphology and microstructure of materials. It produces high-resolution images of the sample surface by scanning it with a focused beam of electrons. SEM analysis of molybdenum-based materials can reveal diverse morphologies, such as nanorods, nanoflakes, or microplates, depending on the synthesis conditions. desy.deresearchgate.net

Coupled with SEM, Energy Dispersive X-ray Spectroscopy (EDX or EDS) provides elemental analysis of the sample. biointerfaceresearch.com The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. The EDX detector measures the energy of these X-rays to identify the elements present and their relative abundance. globalsino.com This technique is crucial for confirming the presence of molybdenum, oxygen, and phosphorus in the compound and for creating elemental maps that show the spatial distribution of these elements across the sample's surface. acs.orgresearchgate.net For instance, in MoO₃ materials, EDX spectra clearly show the experimental peaks corresponding to Mo and O. globalsino.com

TechniquePrimary InformationComplementary Information
SEM - Surface topography and morphology
  • Particle size and shape (e.g., nanorods, flakes)
  • Microstructure and texture
  • Provides the visual context for EDX analysis.
    EDX - Elemental composition (qualitative and quantitative)
  • Presence of Mo, O, P confirmed
  • Elemental mapping and distribution
  • Confirms the chemical identity of the features observed in SEM images.

    Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)

    Transmission Electron Microscopy (TEM) offers significantly higher spatial resolution than SEM, allowing for the visualization of the internal structure of a material. In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and an image is formed from the electrons that pass through. This can reveal details about particle size, shape, and aggregation. uu.nlecut.edu.cn

    High-Resolution TEM (HRTEM) extends this capability to the atomic scale. HRTEM can resolve the lattice fringes of crystalline materials, providing direct information about the crystal structure, orientation, and the presence of defects. nih.gov The distance between the observed lattice fringes corresponds to the d-spacing of crystallographic planes. Selected Area Electron Diffraction (SAED), a technique performed within a TEM, produces diffraction patterns that can be used to determine the crystal structure and crystallinity of the material. nih.gov For example, HRTEM and SAED have been used to confirm the formation of highly-crystallized MoP nanorods from a molybdenum oxide precursor. nih.gov In-situ TEM allows for the observation of structural transformations in real-time under conditions such as heating, as demonstrated in the study of MoO₃ nanoparticle reduction. uu.nl

    TechniqueKey Capabilities & FindingsReference
    TEMImaging of internal structure, particle size, and morphology at high magnification. uu.nlecut.edu.cn
    HRTEM- Visualization of atomic lattice fringes.
  • Measurement of d-spacing.
  • Identification of crystallinity and structural defects.
  • acs.orgnih.gov
    SAED- Generation of electron diffraction patterns.
  • Determination of crystal structure and phase.
  • nih.gov
    In-situ TEMReal-time observation of dynamic processes like phase transitions and reactions (e.g., reduction of MoO₃). uu.nl

    Atomic Force Microscopy (AFM)

    Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to obtain topographical information at the nanoscale. For this compound, AFM provides direct visualization of the surface morphology, allowing for the characterization of features such as grain size, surface roughness, and the presence of defects. osti.govchalcogen.ro The technique operates by scanning a sharp tip, located at the end of a cantilever, across the material's surface. The deflections of the cantilever, caused by forces between the tip and the surface, are monitored to create a three-dimensional image of the topography. chalcogen.ro

    AFM analysis can reveal how different synthesis or treatment conditions affect the surface structure. For instance, in studies of related molybdenum oxide thin films, AFM has shown that surface roughness and grain size can be directly influenced by annealing temperatures. chalcogen.ro Observations of molybdenum trioxide (MoO₃) have successfully visualized the array of MoO₆ octahedra on the crystal surface, demonstrating the technique's capability to resolve atomic-level structures. osti.gov This level of detail is crucial for understanding the material's surface reactivity and its suitability for various applications.

    Research on analogous molybdenum-based materials provides insight into the expected findings for this compound. The data indicates that surface characteristics are highly dependent on preparation methods.

    Table 1: Representative AFM Surface Roughness Data for Molybdenum-Based Thin Films

    This table illustrates how surface roughness can vary with material composition and treatment, based on findings from related molybdenum compounds.

    MaterialConditionRoot Mean Square (RMS) Roughness (nm)Reference
    MoO₃ Thin FilmAs-deposited22 researchgate.net
    MoO₃:Li⁺ Thin FilmDoped167 researchgate.net
    ZAO Thin FilmAnnealed at 200°C14.52 chalcogen.ro
    ZAO Thin FilmAnnealed at 500°C25.07 chalcogen.ro

    Surface Area and Porosity Analysis (e.g., Brunauer–Emmett–Teller (BET) Method)

    The Brunauer–Emmett–Teller (BET) method is a critical analytical technique for measuring the specific surface area of materials. libretexts.org The analysis involves the physisorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. By analyzing the gas adsorption isotherm, the BET theory allows for the calculation of the number of gas molecules required to form a monolayer on the surface, which is then used to determine the total surface area. libretexts.org

    For this compound, a material often used in catalysis and adsorption, the specific surface area and porosity are key parameters that dictate its performance. A higher surface area generally provides more active sites for chemical reactions. The BET method can also be extended to provide information about pore volume and pore size distribution, which are essential for applications involving sorption or filtration. mdpi.com

    Studies on related molybdenum oxides have demonstrated that the synthesis method significantly impacts the resulting surface area. For example, MoO₃ produced via a sonochemical method exhibits a much higher surface area compared to that produced by thermal or microwave methods, a result consistent with the smaller particle size typically achieved with sonochemistry. researchgate.net Similarly, the thermal decomposition temperature used during synthesis also plays a crucial role in determining the final surface area of the material. nih.gov

    Table 2: Specific Surface Area of MoO₃ Under Different Preparation Conditions

    This table presents data on how the specific surface area of molybdenum trioxide, a related compound, is influenced by the synthesis method and thermal treatment temperature.

    Synthesis/Treatment ConditionSpecific Surface Area (m²/g)Reference
    Thermal Method Synthesis0.43 researchgate.net
    Microwave Method Synthesis1.15 researchgate.net
    Sonochemical Method Synthesis4.85 researchgate.net
    Thermal Decomposition at 370°C0.936 nih.gov
    Thermal Decomposition at 400°C4.930 nih.gov

    Thermal Analysis (Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), Differential Scanning Calorimetry (DSC))

    Thermal analysis techniques are indispensable for characterizing the thermal stability, decomposition behavior, and phase transitions of this compound.

    Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is particularly useful for determining the temperature ranges of dehydration (loss of hydroxide groups), decomposition, and oxidation. For precursors of molybdenum oxides, TGA curves often show distinct, multi-stage mass losses corresponding to the sequential decomposition into various intermediate ammonium molybdates and finally to molybdenum trioxide. nih.govresearchgate.net

    Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are used to detect thermal events by measuring the temperature difference or heat flow difference between a sample and a reference material. These techniques identify endothermic processes (e.g., melting, dehydration, decomposition) and exothermic processes (e.g., crystallization, oxidation). semanticscholar.org For instance, DSC analysis of molybdic acid, a related hydroxide-containing compound, shows an endothermic peak around 325°C, which corresponds to the complete removal of water. researchgate.net In studies of substoichiometric molybdenum oxides, DSC has been used to pinpoint the precise temperatures at which phase transitions and decomposition events occur. semanticscholar.orgnih.gov

    The combination of TGA and DSC provides a comprehensive understanding of the thermal behavior of this compound. The data is critical for determining its maximum operating temperature and for designing synthesis protocols that yield specific crystalline phases.

    Table 3: Key Thermal Events for Molybdenum-Based Compounds from TGA and DSC Analysis

    This table summarizes significant thermal events, including decomposition stages and phase transitions, observed in various molybdenum oxide and phosphate compounds, which serve as models for understanding this compound.

    Material SystemTechniqueTemperature (°C)Observed EventReference
    MoO₃ PrecursorDSC132.7Endothermic Peak (Decomposition Stage) nih.gov
    MoO₃ PrecursorDSC210.3Exothermic Peak (Intermediate Formation) nih.gov
    MoO₃ PrecursorDSC305.5Endothermic Peak (Decomposition Stage) nih.gov
    Molybdic AcidDSC325Endothermic Peak (Complete Dehydration) researchgate.net
    K₂O-MoO₃-P₂O₅ GlassDSC363 - 451Glass Transition Temperature (Tg) range researchgate.netnajah.edu
    Mo₉O₂₆TGA/DSC790Onset of decomposition nih.gov
    Mo₄O₁₁TGA/DSC830Stable up to this temperature nih.gov

    Theoretical and Computational Investigations of Molybdenum Hydroxide Oxide Phosphate Systems

    Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

    Density Functional Theory (DFT) has become a cornerstone of computational materials science for its ability to provide a robust balance between accuracy and computational cost. It is extensively used to investigate the fundamental electronic and geometric properties of molybdenum-based oxide and phosphate (B84403) materials.

    DFT calculations are employed to determine the equilibrium geometries of crystalline and molecular forms of molybdenum hydroxide (B78521) oxide phosphate. This involves optimizing the atomic positions to find the lowest energy configuration, which yields precise information on bond lengths, bond angles, and lattice parameters. For instance, calculations on related systems like molybdenum phosphides and oxides have established typical bond lengths, which serve as a benchmark for understanding the bonding environment in more complex structures. researchgate.netmdpi.com In a hypothetical molybdenum hydroxide oxide phosphate structure, DFT would be used to calculate the Mo-O, P-O, Mo-OH, and potentially Mo-O-P bond distances and angles, revealing how the coordination of phosphate and hydroxide ligands influences the molybdenum center's geometry.

    Beyond geometric structure, DFT is critical for elucidating the electronic structure. By calculating the band structure and the density of states (DOS), researchers can determine the material's conductive properties (i.e., whether it is a metal, semiconductor, or insulator) and identify the contributions of different atomic orbitals to the valence and conduction bands. mdpi.commdpi.com For example, in molybdenum oxides, the valence band is typically dominated by O 2p states, while the conduction band is primarily composed of Mo 4d states. mdpi.com The introduction of phosphate and hydroxide groups would modify this electronic structure, and DFT can precisely map these changes, predicting shifts in the band gap and the emergence of new electronic states. mdpi.com

    Calculated Geometric Parameters for Molybdenum-Containing Compounds from DFT Studies.
    Compound FamilyBond TypeTypical Bond Length (Å)Coordination EnvironmentReference
    Molybdenum Oxides (α-MoO₃)Mo-O1.67 - 2.33Distorted MoO₆ octahedra mdpi.com
    Bismuth Molybdate (B1676688) (γ-Bi₂MoO₆)Mo-O-MoO₆ octahedra mdpi.com
    Molybdenum Phosphide (B1233454) (MoP)Mo-P2.43 - 2.486-coordinated Mo researchgate.net
    Molybdenum Phosphide (MoP₂)P-P2.23Covalently bonded P units researchgate.net

    Ab-initio Molecular Dynamics Simulations for Dynamic Behavior

    While DFT calculations provide a static picture of the lowest-energy structure, ab-initio molecular dynamics (AIMD) simulations offer a way to explore the dynamic behavior of systems at finite temperatures. In AIMD, the forces acting on the atoms are calculated "on the fly" from quantum mechanical principles (typically DFT), allowing the simulation of atomic motion over time.

    This technique is particularly valuable for understanding processes in aqueous environments, such as the interaction of this compound surfaces with water. AIMD simulations can model the dynamic formation and breaking of hydrogen bonds between water molecules and the material's surface, the solvation structure of dissolved molybdate or phosphate ions, and proton transfer events. researchgate.netmdpi.com For example, simulations of phosphate ions in water have provided detailed pictures of their hydration shells, revealing the number of coordinating water molecules and the average lifetime of hydrogen bonds. researchgate.netresearchgate.net Similarly, AIMD has been used to study the binding mechanisms of organic phosphates to iron oxide (goethite) surfaces, showing the formation of specific monodentate and bidentate complexes and the crucial role of water in mediating these interactions. mdpi.com Applying AIMD to a this compound system would allow researchers to simulate its dissolution, surface reconstruction in the presence of water, and the mobility of ions at the solid-liquid interface.

    Application of Cluster-Continuum Solvation Models in Aqueous Environments

    Modeling the entirety of a solvated system at a quantum mechanical level is computationally prohibitive. Cluster-continuum solvation models offer a practical and efficient alternative for studying the behavior of molecules and clusters in aqueous solution. In this hybrid approach, the central species of interest (the "cluster," e.g., a dissolved polyoxomolybdate-phosphate ion) is treated with a high level of quantum mechanical theory, while the surrounding solvent is represented as a continuous medium with a defined dielectric constant. researchgate.netpyscf.org

    Models like the Polarizable Continuum Model (PCM) are widely used to calculate the solvation free energy, which is a key factor in determining the solubility and stability of a species in water. pyscf.org This approach can be used to evaluate the relative energetic stabilities of various molybdenum-phosphate oligomers in an aqueous environment and to compute properties like pKa values. researchgate.net By combining a quantum mechanical description of the solute's electron density with a classical representation of the solvent, these models accurately capture the electrostatic polarization effects that are central to solute-solvent interactions. researchgate.net This method is essential for predicting the speciation of molybdenum and phosphate in solution under different pH conditions.

    Modeling of Surface Interactions and Adsorption Mechanisms (e.g., Molybdate/Phosphate Adsorption on Oxide Surfaces)

    The surfaces of this compound materials are critical to their function in catalysis and as sorbents. Computational modeling is a key tool for understanding the mechanisms by which ions and molecules adsorb to these surfaces. The adsorption of molybdate and phosphate onto well-characterized oxide surfaces, such as goethite (α-FeOOH) and gibbsite (γ-Al(OH)₃), has been extensively studied as an analogue system. nih.govusda.gov

    These studies combine experimental data with surface complexation models (SCMs), such as the constant capacitance model, to describe adsorption behavior as a function of pH. usda.govusda.gov Computational studies indicate that both molybdate and phosphate tend to form inner-sphere complexes, where the ion binds directly to the surface metal center without an intervening water molecule. usda.gov This is supported by DFT calculations that can determine the geometry and binding energy of different surface complexes, such as monodentate and bidentate configurations.

    Competitive adsorption studies, where both molybdate and phosphate are present, show that phosphate is a strong competitor for adsorption sites on oxide surfaces. nih.govresearchgate.net Modeling can predict the reduction in molybdate adsorption in the presence of phosphate, which is crucial for understanding the mobility and bioavailability of molybdenum in soils and sediments. nih.govusda.gov These same theoretical principles and modeling techniques can be directly applied to understand and predict the surface reactivity of this compound itself.

    Studies on Molybdenum Oxide Clusters (MoₓOᵧ) as Precursors and Their Stability

    Molybdenum oxide clusters (MoₓOᵧ), often referred to as polyoxomolybdates (POMs), are known to form spontaneously in acidified aqueous solutions and can act as precursors or building blocks for larger material structures. uu.nl The stability, structure, and electronic properties of these clusters are highly dependent on their size (number of Mo atoms, x) and stoichiometry (the oxygen-to-molybdenum ratio, y/x).

    Ab initio calculations have been performed to investigate the energetic and electronic properties of a wide range of MoₓOᵧ clusters (e.g., for m=1-6). nih.gov These studies reveal key trends:

    Structure: In clusters with a low oxygen-to-molybdenum ratio, Mo-Mo bonds are more common, forming a metallic core with oxygen atoms on the exterior. At higher oxygen ratios, Mo atoms are separated and bridged by oxygen atoms. nih.gov

    Stability: The thermodynamic stability of the clusters is influenced by pH and molybdenum concentration in aqueous solutions. uu.nl Calculations show that upon increasing proton concentration, the average size of the clusters increases, from monomers to species like Mo₇O₂₄⁶⁻ and eventually to very large clusters like Mo₃₆O₁₁₂⁸⁻. uu.nl

    Electronic Properties: The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) generally widens as the oxygen-to-molybdenum ratio increases. Stoichiometric clusters (MoO₃)ₘ have particularly large HOMO-LUMO gaps, indicating high stability. nih.gov

    Understanding the stability of these precursor clusters is fundamental to controlling the synthesis of molybdenum oxide-based materials, including those incorporating phosphate and hydroxide groups.

    Calculated Properties of Molybdenum Oxide Clusters (MoₓOᵧ).
    ClusterOxygen-to-Molybdenum RatioHOMO-LUMO Gap (eV)Key Structural FeatureReference
    Mo₆O₉1.5-Low oxygen content nih.gov
    Mo₃O₉3.0~3.4Stoichiometric, ring-like structure nih.gov
    Mo₆O₁₈3.0~2.23 (Reduction Energy)Stoichiometric, high oxygen content nih.gov
    Mo₇O₂₄⁶⁻3.43-Stable polyanion in solution uu.nl

    Investigation of Redox Properties and Oxidation States through Computational Approaches

    Molybdenum is known for its rich redox chemistry, readily existing in multiple oxidation states, most commonly Mo(IV), Mo(V), and Mo(VI). The presence of phosphate and hydroxide ligands can significantly influence the redox equilibrium and the stability of these oxidation states. Computational approaches are invaluable for quantifying the redox properties of this compound systems. researchgate.net

    DFT-based methods can be used to calculate the standard reduction potentials of specific redox couples (e.g., Mo⁶⁺ + e⁻ → Mo⁵⁺). researchgate.netmdpi.com This is typically achieved by calculating the Gibbs free energy change for the redox half-reaction within a thermodynamic cycle that accounts for solvation effects. mdpi.com Such calculations can predict how the composition and structure of the material influence its redox behavior. For example, studies on lithium-molybdenum-phosphate glasses have investigated the Mo⁵⁺/Mo⁶⁺ redox equilibrium and related it to the glass composition and the formation of different structural units. researchgate.net

    Furthermore, computational models can elucidate the electronic structure changes associated with redox events. By analyzing the molecular orbitals and spin densities of the oxidized and reduced species, researchers can understand how electrons are added or removed from the system and which atoms are most involved in the redox process. rsc.org This knowledge is crucial for applications in catalysis and electrochemistry, where electron transfer processes are central to the material's function.

    Conclusion and Future Outlook

    Summary of Current Research Status and Key Academic Achievements

    Research into molybdenum-based phosphate (B84403) materials has primarily focused on their synthesis, structural characterization, and application in catalysis and energy storage. A key achievement lies in the successful synthesis of various molybdenum phosphate oxide structures, including crystalline and amorphous forms, often through methods like hydrothermal techniques and impregnation. google.comnih.gov These methods allow for the incorporation of phosphate and hydroxide (B78521) groups into the molybdenum oxide framework, creating materials with high thermal stability, acidity, and redox activity. ontosight.ai

    Academically, a significant breakthrough has been the understanding of how the phosphate moiety influences the material's properties. The introduction of phosphate can depolymerize oxide networks, altering connectivity and creating specific active sites. researchgate.netresearchgate.net This has been leveraged in catalysis, where these materials show promise for selective oxidation and dehydrogenation reactions. ontosight.ainih.gov For instance, molybdenum oxide supported on hydroxyapatite (B223615) has been investigated for the oxidative dehydrogenation of cyclohexane (B81311) to cyclohexene, demonstrating that the presence of Mo⁵⁺ species promotes olefin production. nih.gov

    In the realm of energy storage, molybdenum-based phosphates are recognized as promising anode materials for aqueous lithium-ion batteries due to their stability in aqueous media and high capacity for lithium storage. acs.orgacs.org The ability of these materials to undergo multi-electron redox reactions makes them suitable for efficient energy storage. acs.org Furthermore, doping molybdenum oxides with phosphorus has been shown to enhance performance in electrocatalysis, specifically for the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER), by creating more active sites and altering the electronic structure. rsc.orgresearchgate.net

    Identification of Remaining Challenges and Fundamental Research Gaps

    Despite progress, several challenges hinder the full potential of Molybdenum Hydroxide Oxide Phosphate. A primary obstacle is the precise control over the synthesis process to achieve desired stoichiometries and morphologies consistently. sciopen.com The complex interplay between precursors and reaction conditions often leads to varied product phases, making scalability and reproducibility a significant research gap. google.com

    A fundamental gap exists in the in-depth understanding of the structure-property relationships. sciopen.com While it is known that the phosphate and hydroxide groups are crucial, the exact mechanism by which they influence catalytic activity and electrochemical stability is not fully elucidated. For example, the dynamic balance between Mo⁵⁺ and Mo⁶⁺ redox states, which is critical for catalytic reactions, is difficult to control and characterize accurately under operational conditions. nih.gov

    For energy storage applications, issues such as volume expansion during ion intercalation and irreversible capacity loss during cycling remain significant hurdles for molybdenum oxide-based materials. mdpi.com While doping has been explored to mitigate these issues, a systematic understanding of how different dopants affect the long-term stability and performance is lacking. mdpi.com Additionally, the relatively poor electronic conductivity of some molybdenum oxide phases can limit their rate capability in high-power applications. researchgate.net

    Prospective Research Directions and Potential Innovations

    Future research should be directed towards several key areas to advance the field of this compound chemistry.

    Advanced Synthesis and Nanostructuring: Developing novel, scalable synthesis routes to create well-defined nanostructures (e.g., nanowires, nanosheets) could significantly enhance performance by increasing surface area and optimizing charge transport pathways. lidsen.comlidsen.com Combining molybdenum oxides with conductive nanomaterials like carbon nanotubes or graphene to form composites is a promising strategy to improve electronic conductivity and buffer volume changes during cycling. nsf.gov

    In-situ and Operando Characterization: To bridge the gap in understanding structure-activity relationships, the use of advanced in-situ and operando characterization techniques (e.g., X-ray diffraction, X-ray photoelectron spectroscopy, and Raman spectroscopy under reaction conditions) is crucial. nih.govresearchgate.net These techniques can provide real-time insights into the structural and electronic changes of the material during catalytic or electrochemical processes.

    Computational Modeling: The use of density functional theory (DFT) and other computational methods can accelerate the discovery of new compositions and structures. researchgate.net Modeling can help predict the electrochemical properties, stability, and catalytic activity of different this compound formulations, guiding experimental efforts.

    Exploration of New Applications: While catalysis and energy storage are primary focuses, the unique properties of these materials could be exploited in other areas. For instance, their application as electrochemical sensors for phosphate detection in environmental and biological samples has been demonstrated, showing high selectivity and sensitivity. escholarship.orgrsc.org Further exploration into their use in optoelectronics, smart materials, and biomedical applications is warranted. ontosight.aiacs.org

    A summary of prospective research directions is presented in the table below.

    Research DirectionObjectivePotential Innovation
    Advanced SynthesisAchieve precise control over material morphology and composition.Development of 2D nanosheets and 3D hierarchical structures for enhanced surface area and active site exposure.
    Composite MaterialsImprove electronic conductivity and structural stability.Integration with graphene or CNTs to create high-performance electrodes for batteries and supercapacitors.
    Operando CharacterizationUnderstand dynamic changes during operation.Real-time tracking of redox state changes and structural evolution to identify degradation mechanisms.
    Computational ScreeningAccelerate discovery of optimized materials.High-throughput screening of doped and substituted molybdenum phosphates for superior catalytic and energy storage properties.
    Novel ApplicationsExpand the functional scope of these materials.Development of highly selective sensors for environmental monitoring and biocompatible materials for biomedical use.

    Broader Impact on Materials Science and Sustainable Technologies

    The continued development of this compound and related materials is poised to have a significant impact on materials science and the advancement of sustainable technologies. Their versatility as catalysts can contribute to more efficient and environmentally friendly chemical processes, such as producing valuable chemicals with higher selectivity and lower energy consumption. lidsen.comlidsen.com

    In the energy sector, their role as electrode materials contributes to the development of next-generation energy storage systems. mdpi.com High-performance aqueous batteries based on these materials could offer safer and more cost-effective alternatives to conventional lithium-ion batteries, which is crucial for grid-scale energy storage and the integration of renewable energy sources. acs.orgacs.org Furthermore, their application as electrocatalysts for water splitting is a key component in the production of green hydrogen, a clean and sustainable fuel. rsc.org The cost-effectiveness and abundance of molybdenum make these materials an attractive alternative to precious metal catalysts. rsc.orgresearchgate.net

    Ultimately, research into this compound not only expands the fundamental understanding of complex inorganic materials but also provides a platform for designing advanced functional materials that can address pressing global challenges in energy and environmental sustainability. lidsen.com

    Q & A

    Q. What synthetic methodologies are commonly employed to prepare molybdenum hydroxide oxide phosphate complexes, and what are their critical limitations?

    Synthesis typically involves ligand substitution or redox-driven assembly. For example, phosphate-substituted dithiolene Mo complexes are synthesized via stepwise ligand replacement under inert atmospheres to prevent oxidation of Mo(IV/V) intermediates . Key challenges include controlling side reactions with phosphate groups during ring-opening/closing steps and maintaining stoichiometric ratios under acidic or basic conditions . X-ray crystallography and EXAFS are recommended for structural validation.

    Q. Which spectroscopic and analytical techniques are most effective for characterizing phosphate coordination in molybdenum complexes?

    • Raman spectroscopy : Identifies Mo=O and Mo–O–P vibrational modes, critical for distinguishing oxide vs. hydroxide ligands .
    • XPS : Resolves oxidation states (e.g., Mo(IV) vs. Mo(VI)) and phosphate binding modes (monodentate vs. bidentate) .
    • 31P NMR : Tracks phosphate ligand dynamics in solution, though paramagnetic Mo centers may broaden signals .
    • Molybdenum blue assay : Quantifies free phosphate in solution after acid digestion (120°C, HNO₃/H₂SO₄) to avoid interference from organic phosphates .

    Q. How does phosphate influence the redox behavior of molybdenum in catalytic cycles?

    Phosphate ligands stabilize higher oxidation states (e.g., Mo(VI)) by acting as electron-withdrawing groups, as observed in molybdopterin models. This shifts redox potentials by 50–150 mV compared to non-phosphate analogues, impacting oxygen atom transfer (OAT) efficiency . Cyclic voltammetry in non-aqueous solvents (e.g., DMF) is advised to avoid hydrolysis.

    Q. What methods are recommended for quantifying phosphate in molybdenum-containing matrices?

    • Molybdenum blue method : 10× more sensitive than vanadomolybdate methods but requires strict pH control (pH 1–2) to prevent spontaneous reduction of the phosphomolybdate complex .
    • ICP-OES : Direct measurement of total phosphorus after microwave-assisted acid digestion (HNO₃/HClO₄). Matrix-matched standards are essential to correct for Mo interference .

    Advanced Research Questions

    Q. How can contradictory data on phosphate binding affinities in molybdenum complexes be resolved?

    Conflicting isotherm data (e.g., Langmuir vs. Freundlich models) often arise from heterogeneous binding sites or competing ligands (e.g., hydroxide). Strategies:

    • Use competitive titrations with EDTA to isolate phosphate-specific binding .
    • Perform in-situ XAS to monitor coordination changes during titration .
    • Compare results across pH gradients (pH 3–10) to account for protonation effects on phosphate .

    Q. What experimental design optimizes synthesis of air-sensitive molybdenum-phosphate complexes?

    • Inert conditions : Schlenk lines or gloveboxes (O₂ < 0.1 ppm) prevent Mo(IV) oxidation .
    • Solvent selection : Use anhydrous DMSO or THF to minimize hydrolysis; avoid water even in trace amounts .
    • Redox buffers : Add ascorbic acid (1–5 mM) to stabilize Mo(V) intermediates during ligand substitution .

    Q. How does phosphate coordination modulate oxygen atom transfer (OAT) mechanisms in molybdenum enzymes?

    Phosphate acts as a proton relay in OAT-active sites. Kinetic isotope effect (KIE) studies show H/D exchange at phosphate hydroxyl groups accelerates OAT rates by 2–3 orders of magnitude. Computational models (DFT) suggest phosphate stabilizes transition states via hydrogen bonding, reducing activation energy by ~15 kJ/mol .

    Q. What protocols ensure stability of this compound in aqueous studies?

    • Buffering : Use 50 mM Tris-HCl (pH 7.4) with 100 mM KCl to mimic physiological ionic strength and suppress hydrolysis .
    • Chelators : Add 0.1 mM citrate to sequester free Mo ions, preventing re-precipitation .
    • Storage : Lyophilize samples under argon and store at -80°C; avoid repeated freeze-thaw cycles .

    Methodological Notes

    • Safety : Molybdenum compounds require PPE (nitrile gloves, respirators) due to skin/eye corrosion risks .
    • Data validation : Cross-reference XRD with EXAFS to confirm long-range and local structure alignment .
    • Contradictions : Address conflicting redox data by standardizing reference electrodes (e.g., Ag/AgCl vs. SCE) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.